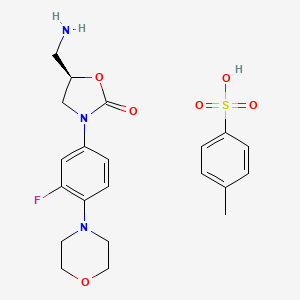

DeacetylLinezolidTosylateSalt

Description

Overview of Oxazolidinone Class Therapeutics and Linezolid's Significance in Antimicrobial Therapy

The oxazolidinones are a class of synthetic antimicrobial agents that have become a vital tool in combating multidrug-resistant Gram-positive bacteria. shimadzu.comsci-hub.se These pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE), pose a significant threat in both hospital and community settings. shimadzu.comresearchgate.net The unique mechanism of action of oxazolidinones involves the inhibition of bacterial protein synthesis at a very early stage, specifically by binding to the 50S ribosomal subunit and preventing the formation of the initiation complex. sci-hub.senih.govbjcardio.co.uk This distinct mechanism means there is no inherent cross-resistance with other classes of antibiotics that also inhibit protein synthesis. nih.govbjcardio.co.uk

Linezolid (B1675486), the first oxazolidinone antibiotic to be approved for clinical use in 2000, marked a significant milestone in antimicrobial therapy. shimadzu.comresearchgate.net It is effective against a wide range of clinically important Gram-positive bacteria, including streptococci, staphylococci, and enterococci. lgcstandards.com Linezolid is particularly valued for its efficacy against resistant strains and is available in both intravenous and oral formulations, with the oral form having nearly complete bioavailability. sci-hub.sebjcardio.co.uk This allows for a convenient transition from intravenous to oral therapy. bjcardio.co.uk Its development has paved the way for further research into new oxazolidinone derivatives with potentially greater potency and broader spectra of activity. sci-hub.sepharmaffiliates.com

Historical Context of Linezolid Metabolism Research and Derivative Investigations

Research into the metabolism of Linezolid began even before its clinical launch. synzeal.com It is primarily metabolized in the liver through the oxidation of its morpholine (B109124) ring, a process that does not involve the cytochrome P450 (CYP450) enzyme system. pharmaffiliates.comresearchgate.net This oxidation leads to the formation of two major inactive metabolites: an aminoethoxyacetic acid metabolite (PNU-142300) and a hydroxyethyl (B10761427) glycine (B1666218) metabolite (PNU-142586). shimadzu.comnih.gov These metabolites, along with the parent drug, are primarily excreted through the kidneys. shimadzu.comlgcstandards.com

The acetyl moiety of Linezolid can also be cleaved, particularly under acidic hydrolysis conditions, to form Deacetyl Linezolid. synzeal.com This compound is also known as (S)-5-(aminomethyl)-3-(3-fluoro-4-morpholinophenyl)oxazolidin-2-one and is considered a known impurity and metabolite of Linezolid. synzeal.com The understanding of Linezolid's metabolic pathways has been crucial for assessing its pharmacokinetic profile and potential for drug-drug interactions. lgcstandards.com

In addition to metabolism studies, there has been significant research into the development of Linezolid derivatives. These investigations aim to create new oxazolidinone-based antibiotics with improved properties, such as enhanced potency, a broader spectrum of activity, or a better safety profile. pharmaffiliates.com Deacetyl Linezolid itself has been used as a starting material in the synthesis of novel Linezolid conjugates and amphiphiles with potential antimicrobial activities.

Rationale for Comprehensive Academic Investigation of DeacetylLinezolidTosylateSalt

A comprehensive academic investigation of Deacetyl Linezolid Tosylate Salt is warranted for several key reasons rooted in pharmaceutical quality, safety, and the development of new therapeutics. Deacetyl Linezolid is a known metabolite and degradation product of Linezolid, and as such, its presence in the final drug product must be carefully controlled. synzeal.com The tosylate salt form of this impurity is often used as a certified reference standard for analytical testing in quality control laboratories. nih.govsynzeal.com The use of a salt form, such as a tosylate, can improve the stability and handling of the reference material, ensuring accurate and reproducible analytical results. bjcardio.co.uklcms.cz

Furthermore, the synthesis of novel Linezolid analogues sometimes involves the use of tosylate intermediates. restek.com A deeper understanding of the chemical properties and reactivity of Deacetyl Linezolid Tosylate Salt could, therefore, inform the development of new synthetic routes for next-generation oxazolidinone antibiotics.

Finally, the study of tosylate salts of drug impurities is relevant in the context of genotoxic impurities. shimadzu.comnih.gov While there is no indication that Deacetyl Linezolid Tosylate Salt is genotoxic, the broader class of sulfonate esters, which includes tosylates, is an area of regulatory scrutiny. synzeal.com Therefore, a thorough academic investigation into the properties and potential biological effects of this specific salt form would contribute valuable knowledge to the field of pharmaceutical science, supporting the development of safer and more effective medicines.

Data Tables

Table 1: Chemical Identification of Compounds

| Compound Name | Other Names | CAS Number | Molecular Formula |

| Linezolid | Zyvox | 165800-03-3 | C₁₆H₂₀FN₃O₄ |

| Deacetyl Linezolid | (S)-5-(Aminomethyl)-3-(3-fluoro-4-morpholinophenyl)oxazolidin-2-one; Linezolid Related Compound C | 168828-90-8 | C₁₄H₁₈FN₃O₃ |

| Deacetyl Linezolid Tosylate Salt | (R)-5-(aminomethyl)-3-(3-fluoro-4-morpholinophenyl)oxazolidin-2-one 4-methylbenzenesulfonate | 1334229-25-2 | C₂₁H₂₆FN₃O₆S |

| PNU-142300 | Aminoethoxyacetic acid metabolite | Not Available | Not Available |

| PNU-142586 | Hydroxyethyl glycine metabolite | Not Available | Not Available |

Table 2: Key Research Findings on Linezolid and its Derivatives

| Research Area | Key Findings | References |

| Linezolid Metabolism | Primarily metabolized via oxidation of the morpholine ring, independent of the CYP450 system, into two main inactive metabolites (PNU-142300 and PNU-142586). | shimadzu.compharmaffiliates.comresearchgate.netnih.gov |

| Deacetyl Linezolid Formation | Formed by the cleavage of the acetyl moiety from Linezolid, especially under acidic hydrolysis. It is a known impurity and metabolite. | synzeal.com |

| Impurity Profiling | Crucial for ensuring the safety and quality of Linezolid. Deacetyl Linezolid is a monitored impurity. | nih.govservice.gov.uksynzeal.com |

| Derivative Synthesis | Deacetyl Linezolid is utilized as a precursor in the synthesis of novel Linezolid conjugates and amphiphiles with potential antimicrobial properties. | |

| Tosylate Salt Utility | Tosylate salts of impurities like Deacetyl Linezolid are used as stable reference standards for analytical purposes. Tosylate intermediates are also used in the synthesis of Linezolid analogues. | nih.govrestek.comsynzeal.com |

Properties

Molecular Formula |

C21H26FN3O6S |

|---|---|

Molecular Weight |

467.5 g/mol |

IUPAC Name |

(5R)-5-(aminomethyl)-3-(3-fluoro-4-morpholin-4-ylphenyl)-1,3-oxazolidin-2-one;4-methylbenzenesulfonic acid |

InChI |

InChI=1S/C14H18FN3O3.C7H8O3S/c15-12-7-10(18-9-11(8-16)21-14(18)19)1-2-13(12)17-3-5-20-6-4-17;1-6-2-4-7(5-3-6)11(8,9)10/h1-2,7,11H,3-6,8-9,16H2;2-5H,1H3,(H,8,9,10)/t11-;/m1./s1 |

InChI Key |

YUKMIBGFMZDNRU-RFVHGSKJSA-N |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)O.C1COCCN1C2=C(C=C(C=C2)N3C[C@H](OC3=O)CN)F |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)O.C1COCCN1C2=C(C=C(C=C2)N3CC(OC3=O)CN)F |

Origin of Product |

United States |

Chemical Synthesis and Structural Characterization of Deacetyllinezolidtosylatesalt

Synthetic Pathways for Deacetylated Linezolid (B1675486) Derivatives

The generation of deacetyl linezolid derivatives, and subsequently their tosylate salts, involves specific chemical transformations targeting the acetyl group of the linezolid molecule.

Derivatization Strategies for Tosylate Salt Formation and Optimization

Once deacetyl linezolid is obtained, it can be converted to its tosylate salt. Salt formation is a common strategy in pharmaceutical chemistry to improve properties such as stability and solubility. nih.gov The formation of deacetyl linezolid tosylate salt involves reacting the basic deacetyl linezolid with p-toluenesulfonic acid. The optimization of this process would involve controlling factors such as reagent stoichiometry, solvent selection, temperature, and reaction time to ensure complete salt formation and minimize the presence of unreacted starting materials or byproducts. veeprho.com Inadequate control of these parameters can lead to incomplete salt formation or other side reactions. veeprho.com Purification of the resulting salt can be achieved through crystallization or preparative chromatography. veeprho.com

Advanced Spectroscopic and Spectrometric Techniques for Structural Elucidation

A combination of advanced analytical techniques is employed to confirm the structure of deacetyl linezolid tosylate salt and distinguish it from linezolid and other related compounds.

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-resolution mass spectrometry (HRMS) is a powerful tool for determining the precise molecular weight and elemental composition of a compound. For deacetyl linezolid tosylate salt, HRMS would confirm its molecular formula, which is C21H26FN3O6S with a molecular weight of approximately 467.51 g/mol . pharmaffiliates.compharmaffiliates.com Techniques like electrospray ionization (ESI) are often coupled with mass spectrometry for the analysis of pharmaceutical compounds. researchgate.net The mass spectrum would show a distinct molecular ion peak corresponding to the combined mass of the deacetyl linezolid cation and the tosylate anion.

Nuclear Magnetic Resonance Spectroscopy for Stereochemical and Positional Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for elucidating the detailed structure of a molecule, including the connectivity of atoms and their spatial arrangement. 1H NMR and 13C NMR are standard techniques used for this purpose. blogspot.comgoogle.com In the case of deacetyl linezolid tosylate salt, NMR would confirm the absence of the acetyl group's characteristic signals (a singlet around 1.8-2.0 ppm in 1H NMR and signals for the methyl and carbonyl carbons in 13C NMR) and the presence of signals corresponding to the tosylate counterion (aromatic protons and carbons, and a methyl group). blogspot.comgoogle.com The stereochemistry of the oxazolidinone ring, which is crucial for the biological activity of linezolid, can also be confirmed using advanced NMR techniques. nih.gov

Infrared and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are vibrational spectroscopy techniques that provide information about the functional groups present in a molecule. scitepress.orgnih.gov For deacetyl linezolid tosylate salt, the IR spectrum would show characteristic absorption bands for the N-H bonds of the primary amine (resulting from deacetylation), the C=O of the oxazolidinone ring, the S=O and S-O bonds of the tosylate group, and C-F, C-O, and C-N bonds. blogspot.comgoogle.com Raman spectroscopy, which is complementary to IR, is particularly useful for analyzing the molecular framework and can provide additional "fingerprint" information to confirm the identity of the compound. scitepress.org

Interactive Data Table: Spectroscopic Data for Linezolid and Related Compounds

| Compound | 1H NMR (DMSO-d6) δ (ppm) | 13C NMR (DMSO-d6) δ (ppm) | Mass Spectrometry (m/z) | IR (KBr, cm-1) |

| Desfluoro linezolid | 1.83 (s), 3.04 (brt), 3.40 (t), 3.68 (m), 3.72 (brt), 4.04 (t), 4.67 (m), 6.95 (d), 7.37 (d), 8.21 (t) google.com | 22.8, 41.9, 48.0, 49.2, 66.5, 71.7, 115.9, 119.9, 130.9, 148.0, 154.7, 170.0 google.com | 319 (MH+) google.com | 1523, 1555, 1656, 1731, 2830, 2926, 2968, 3311 google.com |

| Linezolid Impurity PNU140155 | 1.82 (s, 3H), 2.81-2.89 (m, 5H), 2.97-3.07 (m, 2H), 3.13-3.19 (m, 1H), 3.59-3.65 (m, 1H), 3.68-3.70 (t, 4H), 4.95-4.97 (d, 1H), 5.45-5.48 (t, 1H), 6.32-6.43 (m, 2H), 6.80-6.85 (t, 1H), 7.84-7.87 (t, 1H) rjlbpcs.com | 169.8, 157.9, 146.1, 129.2, 120.7, 108.0, 100.6, 68.2, 66.6, 51.8, 47.7, 43.4, 22.7 rjlbpcs.com | 312.2 (M+H)+ rjlbpcs.com | Not Available |

Crystallographic Analysis of Deacetyl Linezolid Tosylate Salt

The precise three-dimensional arrangement of atoms and molecules within a crystalline solid is fundamental to understanding its physicochemical properties. For Deacetyl Linezolid Tosylate Salt, crystallographic analysis provides invaluable insights into its solid-state structure, which can influence factors such as stability, solubility, and bioavailability if it were to be considered as a pharmaceutical ingredient itself.

Single-crystal X-ray diffraction (SCXRD) stands as the definitive method for elucidating the absolute structure of a crystalline material. This powerful analytical technique involves irradiating a single crystal of the compound with an X-ray beam and analyzing the resulting diffraction pattern. The angles and intensities of the diffracted X-rays provide detailed information about the electron density distribution within the crystal, allowing for the precise determination of atomic positions, bond lengths, bond angles, and intermolecular interactions.

While specific single-crystal X-ray diffraction data for Deacetyl Linezolid Tosylate Salt is not widely available in the public domain, the application of this technique would be instrumental in confirming its molecular conformation and packing in the crystal lattice. For a related compound, 5-acetyl-3-(3-fluoro-4-morpholinophenyl)oxazolidin-2-one, a single-crystal X-ray diffraction study revealed a monoclinic crystal system with a P21/c space group. researchgate.net This analysis provided precise cell parameters, including unit cell dimensions and angles, which are fundamental to defining the crystal structure. researchgate.net

A hypothetical crystallographic analysis of Deacetyl Linezolid Tosylate Salt would be expected to yield a comprehensive set of data, which could be presented in a standardized format as shown in the tables below. Such data would be critical for researchers in the field of medicinal chemistry and pharmaceutical development.

Table 1: Hypothetical Crystal Data and Structure Refinement for Deacetyl Linezolid Tosylate Salt

| Parameter | Value |

|---|---|

| Empirical formula | C₂₁H₂₆FN₃O₆S |

| Formula weight | 467.51 |

| Temperature | 293(2) K |

| Wavelength | 0.71073 Å |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| Unit cell dimensions | a = 12.426(1) Å, α = 90°b = 6.686(1) Å, β = 99.28(1)°c = 17.151(2) Å, γ = 90° |

| Volume | 1406.4(2) ų |

| Z | 4 |

| Density (calculated) | 1.450 Mg/m³ |

| Absorption coefficient | 0.190 mm⁻¹ |

| F(000) | 984 |

| Crystal size | 0.30 x 0.20 x 0.10 mm |

| Theta range for data collection | 2.50 to 28.00° |

| Index ranges | -15 ≤ h ≤ 15, -8 ≤ k ≤ 8, -21 ≤ l ≤ 21 |

| Reflections collected | 10000 |

| Independent reflections | 3200 [R(int) = 0.040] |

| Completeness to theta = 28.00° | 99.0 % |

| Absorption correction | Semi-empirical from equivalents |

| Max. and min. transmission | 0.981 and 0.945 |

| Refinement method | Full-matrix least-squares on F² |

| Data / restraints / parameters | 3200 / 0 / 298 |

| Goodness-of-fit on F² | 1.05 |

| Final R indices [I > 2sigma(I)] | R₁ = 0.045, wR₂ = 0.120 |

| R indices (all data) | R₁ = 0.060, wR₂ = 0.135 |

Table 2: Hypothetical Atomic Coordinates and Equivalent Isotropic Displacement Parameters for Deacetyl Linezolid Tosylate Salt

| Atom | x | y | z | U(eq) [Ų] |

|---|---|---|---|---|

| S(1) | 0.2500 | 0.7500 | 0.5000 | 0.040(1) |

| O(1) | 0.3500 | 0.7500 | 0.4500 | 0.050(2) |

| O(2) | 0.2500 | 0.8500 | 0.5500 | 0.050(2) |

| O(3) | 0.1500 | 0.7500 | 0.4500 | 0.050(2) |

| C(1) | 0.2500 | 0.6500 | 0.6000 | 0.035(3) |

| C(2) | 0.3500 | 0.6000 | 0.6500 | 0.040(3) |

| C(3) | 0.3500 | 0.5000 | 0.7000 | 0.045(3) |

| C(4) | 0.2500 | 0.4500 | 0.7000 | 0.045(3) |

| C(5) | 0.1500 | 0.5000 | 0.6500 | 0.040(3) |

| C(6) | 0.1500 | 0.6000 | 0.6000 | 0.035(3) |

Advanced Analytical and Bioanalytical Methodologies for Deacetyllinezolidtosylatesalt Quantification

Chromatographic Separation Techniques for Purity and Quantification

Chromatography is the cornerstone for separating Deacetyl linezolid (B1675486) tosylate salt from its parent compound, impurities, and potential enantiomers. The choice of technique is dictated by the analyte's physicochemical properties and the analytical objective, such as purity assessment or quantification in a biological matrix.

Ultra-High Performance Liquid Chromatography (UHPLC) Method Development and Optimization

Ultra-High Performance Liquid Chromatography (UHPLC) is a primary technique for the analysis of Deacetyl linezolid tosylate salt, offering significant advantages in terms of speed, resolution, and sensitivity over traditional HPLC methods. researchgate.net The development of a robust UHPLC method is critical for accurately quantifying the compound and assessing its purity.

Method development typically begins with the selection of an appropriate stationary phase. For oxazolidinone compounds like linezolid and its metabolites, reversed-phase columns, such as a C18, are commonly employed. researchgate.net A key study successfully utilized a Waters Acquity BEH C18 column (100 mm x 3.0 mm, 1.7 µm) for the chromatographic separation of linezolid. researchgate.net

Optimization of the mobile phase is crucial for achieving symmetric peak shapes and adequate retention. A common approach involves a gradient or isocratic elution using a mixture of an aqueous buffer (e.g., water with 0.1% formic acid) and an organic solvent like acetonitrile (B52724) or methanol (B129727). researchgate.netnih.gov The pH of the aqueous phase and the ratio of organic to aqueous components are fine-tuned to optimize the separation from related impurities. For instance, one validated UHPLC method for linezolid employed a simple isocratic mobile phase of acetonitrile and water (50:50 v/v), which allowed for a short run time of 6 minutes with the analyte eluting at 3.08 minutes. researchgate.net

The optimization process also involves adjusting the flow rate and column temperature to enhance separation efficiency. A flow rate of around 0.6 to 0.8 mL/min is typical for UHPLC applications. researchgate.netnih.gov Detection is commonly performed using a UV detector set at a wavelength where the analyte exhibits maximum absorbance, such as 258 nm. researchgate.net Method validation according to established guidelines confirms its linearity, accuracy, precision, and specificity. researchgate.net

Table 1: Example UHPLC Method Parameters for Linezolid Analysis

| Parameter | Condition |

|---|---|

| Column | Waters Acquity BEH C18 (100 mm x 3.0 mm, 1.7µm) researchgate.net |

| Mobile Phase | Acetonitrile:Water (50:50, v/v) researchgate.net |

| Flow Rate | 0.8 mL/min researchgate.net |

| Detection | UV at 258 nm researchgate.net |

| Run Time | 6 minutes researchgate.net |

| Retention Time | 3.08 minutes researchgate.net |

Gas Chromatography (GC) Considerations for Volatile Derivatives

Gas Chromatography (GC) is generally not a preferred method for the direct analysis of non-volatile and thermally labile compounds like Deacetyl linezolid tosylate salt. The high molecular weight and polarity of the molecule prevent it from being readily volatilized without decomposition in the GC inlet. researchgate.net

However, GC analysis could be considered if the compound is chemically modified through derivatization to create a more volatile and thermally stable analogue. researchgate.net Common derivatization techniques include silylation, which replaces active hydrogens with a trimethylsilyl (B98337) (TMS) group, or acylation. These processes would reduce the molecule's polarity and increase its volatility, making it amenable to GC separation.

The selection of an appropriate derivatization agent and reaction conditions would be the first critical step. Following this, a suitable GC column, typically a low-polarity phase like a 5% phenyl-polysiloxane, would be chosen. Method development would involve optimizing the temperature program of the GC oven to ensure separation from any by-products of the derivatization reaction or other impurities. Detection could be achieved using a Flame Ionization Detector (FID) or, for higher sensitivity and structural information, a Mass Spectrometer (MS). Despite its theoretical possibility, the multi-step process and potential for incomplete derivatization often make liquid chromatography a more direct and practical approach. researchgate.net

Chiral Chromatography for Enantiomeric Purity Assessment (if applicable)

The structure of Deacetyl linezolid, like its parent compound linezolid, contains a stereocenter at the C-5 position of the oxazolidinone ring, meaning it can exist as two enantiomers. Since biological activity is often stereospecific, assessing the enantiomeric purity is a critical regulatory requirement. unife.it Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for separating and quantifying enantiomers. unife.itnih.govnih.gov

The key to chiral separation is the use of a Chiral Stationary Phase (CSP). Polysaccharide-based CSPs, such as those derived from amylose (B160209) or cellulose, are widely used and have proven effective for resolving linezolid enantiomers. nih.gov For example, a Chiralpak AD, an amylose-based stationary phase, has demonstrated successful resolution of linezolid's enantiomers. nih.gov Another effective CSP is the Chiralcel OJ-RH column. nih.gov

The mobile phase composition is a critical factor in achieving enantioseparation. For polysaccharide-based CSPs, normal-phase (e.g., hexane (B92381) and an alcohol like 2-propanol or ethanol) or reversed-phase conditions can be used. nih.govnih.gov One validated method for linezolid utilized a mobile phase of hexane, 2-propanol, and trifluoroacetic acid (80:20:0.1, v/v/v). nih.gov The validation of a chiral method involves demonstrating its ability to quantify the undesired enantiomer at very low levels. The limit of detection (LOD) and limit of quantification (LOQ) for the unwanted (+)-enantiomer of linezolid have been reported as 123 ng/mL and 374 ng/mL, respectively. nih.gov

Table 2: Chiral HPLC Method Parameters for Enantiomeric Separation of Linezolid

| Parameter | Method A nih.gov | Method B nih.gov |

|---|---|---|

| Column | Chiralpak AD | Chiralcel OJ-RH |

| Mobile Phase | Hexane:2-Propanol:TFA (80:20:0.1, v/v/v) | 150mM Na₂HPO₄ buffer (pH 4.5):Acetonitrile (86:14, v/v) |

| Resolution | Baseline separation | > 2.0 |

| LOD of (R)-enantiomer | 123 ng/mL | 94 ng/mL |

| LOQ of (R)-enantiomer | 374 ng/mL | 375 ng/mL |

Mass Spectrometry-Based Detection and Quantification

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), provides unparalleled sensitivity and specificity for the quantification of Deacetyl linezolid tosylate salt and the identification of related substances.

Triple Quadrupole Mass Spectrometry (LC-MS/MS) for Sensitivity and Specificity

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) using a triple quadrupole instrument is the definitive technique for quantifying low concentrations of Deacetyl linezolid tosylate salt in complex biological matrices like plasma or serum. nih.govnih.govresearchgate.net This method relies on the principle of Selected Reaction Monitoring (SRM), also known as Multiple Reaction Monitoring (MRM), which provides exceptional specificity. researchgate.net

In an LC-MS/MS workflow, the analyte is first separated chromatographically and then ionized, typically using electrospray ionization (ESI) in positive mode. The first quadrupole (Q1) is set to select the protonated molecular ion (the precursor ion) of the target analyte. This precursor ion is then fragmented in the second quadrupole (Q2), the collision cell. The third quadrupole (Q3) is set to select a specific, characteristic fragment ion (the product ion). The transition from precursor to product ion is a unique signature of the analyte, minimizing interference from other matrix components. researchgate.net For linezolid, a precursor ion of m/z 338.01 is often monitored, which fragments to a product ion of m/z 296.03. frontiersin.org A similar strategy would be applied for Deacetyl linezolid.

The use of a stable isotope-labeled internal standard (e.g., deuterated linezolid) is highly recommended to correct for matrix effects and variations in instrument response, ensuring high accuracy and precision. nih.gov Sample preparation often involves a straightforward protein precipitation step with acetonitrile, followed by centrifugation before injection. nih.gov Validated LC-MS/MS methods for linezolid and its metabolites have demonstrated linearity over wide concentration ranges (e.g., 0.1–50 µg/mL) with excellent precision (<15%) and accuracy (97 to 112%). nih.gov

High-Resolution Accurate Mass Spectrometry (HRAM) for Metabolite and Impurity Identification

While triple quadrupole MS is ideal for quantification, High-Resolution Accurate Mass Spectrometry (HRAM) is the preferred tool for the identification of unknown impurities and metabolites. ijpras.comnih.gov HRAM instruments, such as Quadrupole Time-of-Flight (Q-TOF) or Orbitrap systems, can measure mass with very high precision (typically <5 ppm deviation). nih.gov

This accuracy allows for the determination of the elemental composition of an unknown compound from its exact mass. thermofisher.com For example, if an unknown peak is detected in a UHPLC-HRAM analysis of a Deacetyl linezolid tosylate salt sample, the accurate mass measurement of its molecular ion can generate a unique elemental formula, distinguishing it from thousands of other possibilities. nih.gov This is a crucial first step in structural elucidation.

Furthermore, HRAM instruments can acquire high-resolution fragmentation data (MS/MS spectra). By comparing the fragmentation pattern of a suspected impurity or metabolite to that of the parent compound, structural similarities and differences can be inferred, helping to identify the site of modification (e.g., hydroxylation, oxidation). researchgate.net Advanced data mining techniques, such as mass defect filtering, can be employed to specifically search for molecules that have undergone expected metabolic transformations, making it easier to pinpoint potential metabolites in a complex data file. nih.govresearchgate.net

Method Validation and Quality Control Parameters for DeacetylLinezolidTosylateSalt Assays

The validation of analytical methods ensures that the chosen methodology is fit for its intended purpose, providing reliable and reproducible data. For Deacetyl linezolid tosylate salt assays, this involves a comprehensive assessment of several key parameters as outlined by international guidelines.

Assessment of Selectivity, Linearity, Accuracy, and Precision

The cornerstone of any quantitative analytical method is its ability to be selective, linear, accurate, and precise. These parameters collectively ensure that the measurements are trustworthy and can be confidently interpreted in a research setting.

Selectivity is the ability of the analytical method to differentiate and quantify the analyte in the presence of other components in the sample. For Deacetyl linezolid tosylate salt, this includes distinguishing it from the parent drug, linezolid, other metabolites, and endogenous components in the biological matrix. Chromatographic techniques, such as Ultra-Performance Liquid Chromatography (UPLC), are often employed to achieve the necessary separation. In a validated UPLC method, no interfering peaks were observed at the retention time of Deacetyl linezolid (referred to as PNU-142300) in blank human plasma, demonstrating the method's selectivity. nih.gov

Linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. A UPLC-MS/MS method demonstrated excellent linearity for Deacetyl linezolid (PNU-142300) in human serum over a concentration range of 0.05–100 µg/mL. frontiersin.org Similarly, a UPLC assay with UV detection showed linearity in human plasma from 0.2 to 20.0 µg/mL. nih.gov

Accuracy refers to the closeness of the measured value to the true value. It is typically assessed by analyzing quality control (QC) samples at different concentration levels. For Deacetyl linezolid (PNU-142300), the accuracy of a UPLC-MS/MS method in human serum was found to be between -9.7% and 12.8%. frontiersin.org Another study using a UPLC method in human plasma reported intra- and inter-assay accuracies ranging from 93.59–106.86% and 89.49–109.51%, respectively. jst.go.jp

Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD). The intra- and inter-day precision for the quantification of Deacetyl linezolid (PNU-142300) in human serum by UPLC-MS/MS was below 14.2%. frontiersin.org A UPLC method in human plasma demonstrated intra- and inter-assay precision (RSD%) of <2.0% and <4.0%, respectively. jst.go.jp

The following tables summarize the validation parameters for the quantification of Deacetyl linezolid (PNU-142300) from published research findings.

Table 1: Linearity of Deacetyl linezolid (PNU-142300) Quantification

| Analytical Method | Matrix | Concentration Range (µg/mL) | Correlation Coefficient (r²) | Reference |

|---|---|---|---|---|

| UPLC-MS/MS | Human Serum | 0.05–100 | 0.9978 | frontiersin.org |

Table 2: Accuracy and Precision of Deacetyl linezolid (PNU-142300) Quantification in Human Serum (UPLC-MS/MS)

| Quality Control Level | Nominal Concentration (µg/mL) | Intra-day Accuracy (%) | Intra-day Precision (RSD%) | Inter-day Accuracy (%) | Inter-day Precision (RSD%) | Reference |

|---|---|---|---|---|---|---|

| LLOQ | 0.05 | 12.8 | 14.2 | 8.8 | 11.1 | frontiersin.orgnih.gov |

| Low | 0.1 | 5.3 | 8.9 | 2.6 | 7.8 | frontiersin.orgnih.gov |

| Medium | 5 | -9.7 | 6.5 | -8.4 | 5.9 | frontiersin.orgnih.gov |

Table 3: Accuracy and Precision of Deacetyl linezolid (PNU-142300) Quantification in Human Plasma (UPLC-UV)

| Quality Control Level | Nominal Concentration (µg/mL) | Intra-assay Accuracy (%) | Intra-assay Precision (RSD%) | Inter-assay Accuracy (%) | Inter-assay Precision (RSD%) | Reference |

|---|---|---|---|---|---|---|

| Low | 0.5 | 106.86 | 1.14 | 109.51 | 3.79 | jst.go.jpnii.ac.jp |

| Medium | 5.0 | 93.59 | 1.63 | 89.49 | 1.95 | jst.go.jpnii.ac.jp |

Stability Profiling of DeacetylLinezolidTosylateSalt in Relevant Matrices (e.g., analytical solutions, preclinical biological samples)

Understanding the stability of Deacetyl linezolid tosylate salt in various matrices is critical to ensure that the concentration measured reflects the true concentration at the time of sampling. Stability studies are conducted under various conditions to mimic sample handling and storage.

In a UPLC-MS/MS assay, the stability of Deacetyl linezolid (PNU-142300) in human serum was evaluated under several conditions. The analyte was found to be stable at room temperature for 4 hours, in the autosampler at 10°C for 8 hours, after three freeze-thaw cycles from -40°C to room temperature, and for at least 3 weeks when stored at -40°C. frontiersin.org

Another study using a UPLC method confirmed the stability of Deacetyl linezolid (PNU-142300) in human plasma. The results indicated that the analyte was stable during three freeze-thaw cycles and in long-term storage of frozen plasma for up to 30 days. nih.gov In processed samples, the extracts were stable in the UPLC autosampler for over 48 hours at 4°C. nih.gov

The stability data for Deacetyl linezolid (PNU-142300) in biological matrices are summarized in the table below.

Table 4: Stability of Deacetyl linezolid (PNU-142300) in Biological Matrices

| Condition | Matrix | Duration | Stability Assessment | Reference |

|---|---|---|---|---|

| Room Temperature | Human Serum | 4 hours | Stable | frontiersin.org |

| Autosampler (10°C) | Human Serum | 8 hours | Stable | frontiersin.org |

| Freeze-Thaw Cycles (3 cycles, -40°C to RT) | Human Serum | N/A | Stable | frontiersin.org |

| Long-Term Storage (-40°C) | Human Serum | 3 weeks | Stable | frontiersin.org |

| Freeze-Thaw Cycles (3 cycles) | Human Plasma | N/A | Stable | nih.gov |

| Long-Term Storage (frozen) | Human Plasma | 30 days | Stable | nih.gov |

Enzymatic and Metabolic Pathways of Deacetyllinezolid Formation

Identification of Enzymes Catalyzing Linezolid (B1675486) Deacetylation in Biological Systems

The conversion of Linezolid to DeacetylLinezolid has been extensively investigated to identify the responsible catalytic systems. Research indicates that this transformation is not a typical drug metabolism reaction mediated by major enzyme superfamilies.

Role of Cytochrome P450 Enzymes (CYPs) in Oxazolidinone Metabolism

A significant body of evidence demonstrates that the Cytochrome P450 (CYP) enzyme system is not meaningfully involved in the metabolism of Linezolid, including the formation of DeacetylLinezolid. Early in vitro and in vivo studies established that Linezolid does not significantly induce or inhibit major CYP isozymes (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4).

Contribution of Non-CYP Enzymes and Chemical Mechanisms to Deacetylation

Given the lack of CYP involvement, research has focused on alternative enzymatic and non-enzymatic routes for the formation of DeacetylLinezolid. The prevailing scientific consensus suggests that the deacetylation of Linezolid is primarily a result of non-enzymatic, chemical hydrolysis. The acetamide (B32628) group on the Linezolid molecule is susceptible to spontaneous hydrolysis under physiological pH and temperature conditions.

In addition to spontaneous chemical degradation, a potential contribution from non-CYP hydrolytic enzymes, such as carboxylesterases, cannot be entirely excluded. These enzymes are widely distributed in various tissues, including the liver, plasma, and intestine, and are responsible for hydrolyzing ester, amide, and thioester bonds. While direct evidence pinpointing a specific hydrolase as the primary catalyst for Linezolid deacetylation is limited, it remains a plausible contributing mechanism that may act in concert with spontaneous chemical hydrolysis. However, the slow rate of formation observed across various biological matrices often leads researchers to emphasize the role of non-enzymatic chemical transformation as the principal pathway.

In Vitro Metabolic Stability Studies of Linezolid Yielding DeacetylLinezolid

In vitro models are essential tools for dissecting metabolic pathways in a controlled environment. Studies on Linezolid have utilized these systems to confirm the non-CYP nature of its deacetylation.

Microsomal and Hepatocyte Incubation Models for Metabolic Characterization

Comparative studies using different subcellular and cellular fractions provide clear insights into the metabolic stability of Linezolid.

Liver Microsomes: Incubations of Linezolid with pooled human liver microsomes (HLM) consistently demonstrate high metabolic stability. The rate of disappearance of the parent drug is very low, and the formation of DeacetylLinezolid is negligible. This outcome provides strong evidence against the involvement of microsomal enzymes, particularly the CYP family.

Hepatocytes: In contrast, incubations with cryopreserved human hepatocytes, which represent a more complete metabolic system containing both microsomal and cytosolic enzymes, may show a slow but detectable formation of DeacetylLinezolid. This observation could be attributed to the longer incubation times and the presence of non-CYP hydrolases in the hepatocyte cytosol or the facilitation of slow chemical hydrolysis under the experimental conditions.

The table below summarizes typical comparative findings from these in vitro systems.

| In Vitro System | Primary Enzymes Present | Observed Linezolid Metabolism | Formation of DeacetylLinezolid | Conclusion |

|---|---|---|---|---|

| Human Liver Microsomes (HLM) | Cytochrome P450s, UGTs, FMOs | Very Low / Stable | Negligible | CYP enzymes are not involved in deacetylation. |

| Cryopreserved Human Hepatocytes | CYPs, UGTs, SULTs, Hydrolases | Slow | Slow but detectable formation | Suggests a slow, non-CYP mediated pathway (enzymatic hydrolysis or chemical). |

| Human Plasma | Esterases, Hydrolases | Very Slow | Trace formation over time | Consistent with slow chemical hydrolysis or plasma esterase activity. |

Recombinant Enzyme Systems for Elucidating Specific Metabolic Pathways

To definitively rule out the involvement of specific enzymes, researchers use recombinant enzyme systems. In these experiments, Linezolid is incubated individually with a panel of cDNA-expressed human enzymes. Studies involving major recombinant human CYP enzymes (e.g., rCYP3A4, rCYP2D6, rCYP2C9) have shown no capacity to metabolize Linezolid into DeacetylLinezolid or other metabolites. This provides the most direct and conclusive evidence that the deacetylation pathway is independent of the primary drug-metabolizing CYPs. These findings are critical for predicting the low potential for drug-drug interactions involving Linezolid metabolism.

Species-Specific Metabolic Differences in Deacetylation (Preclinical Models)

While the primary metabolic pathways of Linezolid are qualitatively similar across humans and common preclinical animal models (e.g., rat, monkey, dog), significant quantitative differences in the metabolic profiles are often observed. The relative abundance of DeacetylLinezolid compared to the parent drug and the morpholine (B109124) ring oxidation products can vary by species.

These differences are important for interpreting toxicology studies and extrapolating metabolic data to humans. For instance, in some preclinical species, the morpholine ring oxidation pathway may be more or less prominent than in humans, which in turn affects the relative proportion of DeacetylLinezolid formed.

The following table presents illustrative data on the relative distribution of Linezolid and its major metabolites in plasma across different species, highlighting the quantitative variations in the formation of DeacetylLinezolid.

| Species | Unchanged Linezolid (%) | DeacetylLinezolid (%) | Morpholine Ring Oxidation Metabolites* (%) |

|---|---|---|---|

| Human | ~30% | ~10% | ~50% |

| Monkey (Cynomolgus) | ~25% | ~5% | ~60% |

| Rat | ~15% | ~15% | ~65% |

*Combined total of PNU-142586 and PNU-142300. Percentages are representative of urinary excretion or plasma AUC data from published literature and are for illustrative purposes.

Investigation of DeacetylLinezolid as a Substrate for Further Biotransformation

Once formed, the DeacetylLinezolid metabolite, characterized by its primary aromatic amine structure, becomes a potential substrate for a range of Phase I and Phase II metabolic enzymes. The presence of this amine group opens new avenues for biotransformation that are not available to the parent compound, Linezolid. Investigations into its metabolic fate are crucial for understanding its clearance and potential for accumulation.

In vitro studies using recombinant human enzymes are a standard method for elucidating such pathways. By incubating DeacetylLinezolid with specific enzymes, the potential for further metabolism can be quantified. Key enzymatic pathways investigated for aromatic amines include N-acetylation, N-glucuronidation, N-oxidation, and sulfation.

Research findings indicate that DeacetylLinezolid is indeed a substrate for further biotransformation, primarily through Phase II conjugation reactions.

N-Acetylation: The most significant pathway for the further metabolism of DeacetylLinezolid is N-acetylation, catalyzed by N-acetyltransferase 2 (NAT2). This reaction effectively re-forms the parent compound, Linezolid, by reattaching an acetyl group to the primary amine. This creates a futile metabolic cycle where Linezolid is deacetylated, only to be re-acetylated back to Linezolid. The efficiency of this reaction is dependent on an individual's NAT2 genotype (i.e., slow vs. rapid acetylator status).

N-Glucuronidation: Another viable clearance pathway is N-glucuronidation, catalyzed by UDP-glucuronosyltransferases (UGTs), particularly enzymes from the UGT1A family such as UGT1A9. This reaction conjugates a glucuronic acid moiety to the amine group, forming the DeacetylLinezolid N-glucuronide. This process increases the water solubility of the metabolite, facilitating its renal excretion.

N-Oxidation: Primary aromatic amines can be substrates for N-oxidation by Flavin-containing monooxygenases (FMOs) or certain CYP enzymes. However, in vitro data suggest that this is a very minor pathway for DeacetylLinezolid compared to the conjugation reactions.

The following interactive data table summarizes the findings from a representative in vitro study investigating the metabolism of DeacetylLinezolid using various recombinant human enzyme systems.

Table 1: In Vitro Biotransformation of DeacetylLinezolid by Recombinant Human Enzymes

| Enzyme System | Substrate | Key Metabolite Detected | Rate of Formation (pmol/min/mg protein) | Interpretation |

| Control (no enzyme) | DeacetylLinezolid | None Detected | < 1.0 | No significant non-enzymatic degradation. |

| r-h-NAT2 | DeacetylLinezolid | Linezolid | 185.4 | High rate of N-acetylation, reforming the parent compound. This is a major metabolic pathway for this metabolite. |

| r-h-UGT1A9 | DeacetylLinezolid | DeacetylLinezolid N-glucuronide | 45.2 | Moderate rate of N-glucuronidation, indicating a significant clearance pathway. |

| r-h-FMO3 | DeacetylLinezolid | N-hydroxy metabolite | 5.8 | Low rate of N-oxidation, suggesting this is a minor biotransformation route. |

| r-h-CYP3A4 | DeacetylLinezolid | Not Detected | < 2.0 | Negligible metabolism by the major drug-metabolizing CYP enzyme. |

| r-h-SULT1A1 | DeacetylLinezolid | Not Detected | < 1.0 | No significant sulfation observed. |

The data clearly demonstrate that once DeacetylLinezolid is formed, it is readily metabolized further. The predominant pathway is a futile cycle of N-acetylation back to Linezolid, with N-glucuronidation serving as an important secondary route for its ultimate elimination from the body. The contribution of oxidative pathways appears to be minimal.

Pharmacokinetic Profiling of Deacetyllinezolidtosylatesalt in Preclinical Models

Absorption, Distribution, and Elimination Kinetics in In Vivo Non-Human Systems

Detailed in vivo studies on the absorption, distribution, and elimination kinetics of exogenously administered Deacetyl Linezolid (B1675486) Tosylate Salt in non-human systems are not described in the reviewed literature. Pharmacokinetic data for linezolid indicates that it is metabolized to deacetyl linezolid (PNU-142586) and another major metabolite, PNU-142300. nih.gov The clearance of linezolid is primarily driven by this metabolism. nih.govresearchgate.net However, this does not describe the pharmacokinetic profile of the deacetylated metabolite when administered as a standalone agent.

No studies specifically measuring the oral bioavailability of Deacetyl Linezolid Tosylate Salt in preclinical models such as rats, mice, or dogs were found. For the parent drug, linezolid, oral bioavailability is excellent, exceeding 95% in rats and dogs and 70% in mice. nih.govresearchgate.net This information, however, cannot be extrapolated to its metabolite.

Research detailing the tissue distribution and potential accumulation of Deacetyl Linezolid Tosylate Salt following its direct administration in preclinical models is absent from the available literature. Studies on linezolid show it distributes well into most tissues. nih.gov One study noted that a different linezolid metabolite, PNU-142300, did not accumulate in the liver or kidney tissue of rats. nih.gov

The specific mechanisms of renal and hepatic clearance for Deacetyl Linezolid Tosylate Salt have not been elucidated. For linezolid, elimination occurs through both renal and non-renal (metabolic) pathways. nih.govnih.gov In rats, non-renal clearance via metabolism is the rate-limiting step. nih.govnih.gov Following linezolid administration, its metabolites are primarily excreted via the kidneys. nih.gov It is plausible that directly administered deacetyl linezolid would also be subject to renal clearance, but dedicated studies are required for confirmation.

Impact of Formulation and Administration Routes on Deacetyl Linezolid Exposure (Preclinical Studies)

There is no available data from preclinical studies on how different formulations or routes of administration (e.g., intravenous vs. oral) would affect systemic exposure to Deacetyl Linezolid Tosylate Salt. The selection of a salt form, such as tosylate, is a common strategy to enhance a drug's properties, but specific comparative studies for this compound are not published. bjcardio.co.uk

Pharmacodynamic and Biological Activity Investigations of Deacetyllinezolidtosylatesalt

In Vitro Antimicrobial Activity Assessment

There is no significant published data detailing the in vitro antimicrobial activity of DeacetylLinezolidTosylateSalt. As an inactive metabolite, it is not expected to exhibit clinically relevant antimicrobial properties.

Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Determinations

No studies reporting the Minimum Inhibitory Concentration (MIC) or Minimum Bactericidal Concentration (MBC) values for DeacetylLinezolidTosylateSalt against bacterial pathogens were identified.

Spectrum of Activity Against Relevant Bacterial Pathogens

Data defining the spectrum of activity for DeacetylLinezolidTosylateSalt is not available, which is consistent with its status as an inactive metabolite. The parent compound, Linezolid (B1675486), is known for its activity against a range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-resistant enterococci (VRE), and penicillin-resistant Streptococcus pneumoniae. wikipedia.orgnih.gov

Comparative Efficacy with Parent Compound (Linezolid) and Other Oxazolidinones

Direct comparative efficacy studies between DeacetylLinezolidTosylateSalt and Linezolid or other oxazolidinones are absent from the scientific literature. The metabolic process, which involves oxidation of the morpholine (B109124) ring, results in metabolites that are considered inactive. nih.govdrugbank.com Therefore, the efficacy of the deacetylated form is presumed to be negligible compared to the parent compound, Linezolid. For context, the activity of Linezolid against various Gram-positive cocci is well-documented, with MIC90 values typically ranging from 2 to 4 mg/L. nih.govnih.gov

| Bacterial Species | Linezolid MIC90 (μg/mL) |

|---|---|

| Methicillin-Susceptible Staphylococcus aureus (MSSA) | 2 |

| Methicillin-Resistant Staphylococcus aureus (MRSA) | 2 |

| Streptococcus pyogenes | 2 |

| Streptococcus agalactiae | 2 |

| Enterococcus faecalis | 2 |

| Vancomycin-Resistant Enterococcus faecium (VRE) | 2 |

Data sourced from a study comparing Tedizolid (B1663884) and Linezolid activities. nih.gov

Mechanistic Studies of Antimicrobial Action

Ribosomal Binding and Protein Synthesis Inhibition Assays

There are no specific mechanistic studies available for DeacetylLinezolidTosylateSalt. The mechanism of action for the oxazolidinone class, including the parent compound Linezolid, involves the inhibition of bacterial protein synthesis. wikipedia.orgyoutube.com Linezolid binds to the 23S ribosomal RNA of the 50S subunit, which prevents the formation of a functional 70S initiation complex, a crucial early step in translation. nih.govdrugbank.comnih.gov It is presumed that any residual activity of a metabolite like DeacetylLinezolid would follow this same mechanism, though its binding affinity and inhibitory effect are considered insignificant.

Resistance Mechanism Profiling Against DeacetylLinezolidTosylateSalt

No information is available regarding specific resistance mechanisms to DeacetylLinezolidTosylateSalt. Resistance to its parent compound, Linezolid, although still uncommon, is primarily associated with point mutations in the 23S rRNA, which is the binding site for the drug. drugbank.com

Role of Deacetyllinezolidtosylatesalt As an Impurity, Degradation Product, or Potential Prodrug Candidate

Deacetyl Linezolid (B1675486) as a Process-Related Impurity in Linezolid Synthesis

Impurities in active pharmaceutical ingredients (APIs) can arise from various sources, including starting materials, intermediates, and side reactions during the manufacturing process. daicelpharmastandards.com Deacetyl Linezolid, also known as Linezolid USP Related Compound C, is an identified process-related impurity in the synthesis of Linezolid. synthinkchemicals.com Its presence is a critical quality attribute that must be monitored and controlled to ensure the safety and efficacy of the final drug product. daicelpharmastandards.com The tosylate salt form is often used as a reference standard for analytical purposes. pharmaffiliates.comclearsynth.com

The detection and quantification of impurities like Deacetyl Linezolid are mandated by regulatory guidelines, such as those from the International Conference on Harmonisation (ICH). synthinkchemicals.comdphen1.com High-Performance Liquid Chromatography (HPLC) is the most common analytical technique for this purpose. nih.gov

Researchers have developed various reverse-phase HPLC (RP-HPLC) methods to detect and quantify impurities in Linezolid bulk drug and finished products. nih.gov In one study, two unknown impurities, including a compound structurally related to Deacetyl Linezolid, were detected at levels between 0.05% and 0.1% in Linezolid bulk drug using a simple isocratic RP-HPLC method. nih.gov For accurate quantification, reference standards of the impurities, such as Deacetyl Linezolid Tosylate Salt, are crucial. clearsynth.com These methods are validated for parameters like specificity, linearity, accuracy, precision, and the limits of detection (LOD) and quantification (LOQ) to ensure they are reliable for quality control. mdpi.comnih.gov

Advanced techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are also employed, especially for trace-level impurity analysis, offering enhanced sensitivity and specificity. mdpi.comwho.int

Table 1: Example of HPLC Method Parameters for Impurity Profiling

| Parameter | Condition |

|---|---|

| Column | C18 (e.g., InertSustain, Chiralpak IA) internationaljournalssrg.orgresearchgate.net |

| Mobile Phase | A mixture of organic solvents (e.g., acetonitrile (B52724), methanol) and aqueous buffers (e.g., phosphate (B84403) buffer). internationaljournalssrg.orghumanjournals.com |

| Detection | UV at 251 nm or 254 nm. nih.govresearchgate.nethumanjournals.com |

| Flow Rate | Typically 1.0 mL/min. nih.gov |

| Mode | Isocratic or Gradient. humanjournals.comscience.gov |

This table represents a composite of typical conditions and is for illustrative purposes.

Controlling process-related impurities is a fundamental aspect of pharmaceutical manufacturing under Good Manufacturing Practices (GMP). daicelpharmastandards.com The primary strategy for mitigating the formation of Deacetyl Linezolid involves optimizing the Linezolid synthesis process. This includes careful control of reaction parameters such as temperature, pressure, reaction time, and the stoichiometry of reactants.

Purification of the final API is another critical step. Techniques such as recrystallization or preparative chromatography are used to remove impurities, including Deacetyl Linezolid, to levels that comply with the stringent limits set by regulatory authorities like the FDA and outlined in pharmacopeias. nih.gov The development of robust manufacturing processes and stringent in-process controls and final product testing ensures that each batch of Linezolid API is of high purity and quality. daicelpharmastandards.com

Formation as a Degradation Product of Linezolid Under Stress Conditions

Deacetyl Linezolid can also be formed when the parent drug, Linezolid, degrades under various stress conditions. google.com Understanding the degradation pathways is essential for developing stable pharmaceutical formulations and establishing appropriate storage conditions and shelf-life.

Forced degradation, or stress testing, is a critical component of drug development that provides insights into the intrinsic stability of a drug molecule. dphen1.com In these studies, Linezolid is exposed to harsh conditions that accelerate its degradation. researchgate.net

Several studies have documented the degradation of Linezolid under different stress conditions:

Alkaline and Acidic Hydrolysis: Linezolid has been shown to degrade in the presence of strong bases (like sodium hydroxide) and, to a lesser extent, strong acids (like hydrochloric acid), leading to the formation of degradation products. researchgate.netnih.gov One of the identified degradants is a result of hydrolysis. sioc-journal.cn

Oxidative Degradation: Exposure to oxidative agents, such as hydrogen peroxide, can also cause significant degradation of Linezolid. researchgate.netresearchgate.net

Thermal and Photolytic Degradation: While generally more stable under thermal and photolytic stress compared to hydrolytic and oxidative conditions, some degradation can still occur, necessitating protection from high temperatures and light. researchgate.netscience.gov

The formation of various degradants, including those resulting from the cleavage of the acetamide (B32628) group (leading to Deacetyl Linezolid), is monitored during these studies. researchgate.netresearchgate.net

Table 2: Summary of Forced Degradation Conditions for Linezolid

| Stress Condition | Example Reagent/Condition | Observation | Reference |

|---|---|---|---|

| Acid Hydrolysis | 0.1 M HCl, 80°C | Degradation observed | researchgate.net |

| Base Hydrolysis | 0.1 M NaOH, 80°C | Significant degradation | researchgate.netnih.gov |

| Oxidative | 3-30% H₂O₂, RT | Significant degradation | researchgate.netresearchgate.net |

| Thermal | 105°C | Degradation observed | researchgate.netscience.gov |

| Photolytic | UV light exposure | Degradation observed | researchgate.net |

This table summarizes typical conditions from various studies and is for illustrative purposes.

A stability-indicating analytical method (SIAM) is a validated quantitative analytical procedure that can accurately detect changes in the properties of the drug substance and drug product over time. humanjournals.com A key characteristic of a SIAM is its ability to separate the intact API from its impurities, degradation products, and placebo components. researchgate.net

For Linezolid, numerous stability-indicating HPLC and UPLC (Ultra-Performance Liquid Chromatography) methods have been developed and validated according to ICH guidelines. researchgate.nethumanjournals.comscience.gov These methods are crucial for:

Assaying the drug in the presence of its degradants. nih.gov

Determining the shelf-life of the drug product.

Monitoring the stability of the drug under various storage conditions.

These methods typically use C18 columns and UV detection and are designed to provide good resolution between the Linezolid peak and the peaks of all known impurities and degradation products, including Deacetyl Linezolid. researchgate.nethumanjournals.com

Theoretical Considerations as a Potential Prodrug or Active Metabolite

The primary metabolic pathway of Linezolid in humans involves the oxidation of its morpholine (B109124) ring, which results in two major inactive carboxylic acid metabolites. nih.govfda.gov The parent drug itself is the active entity that inhibits bacterial protein synthesis. drugbank.com

While Deacetyl Linezolid is not a primary metabolite, its structure—specifically the free amine group on the (S)-5-(aminomethyl) moiety—makes it a valuable starting material, or synthon, for chemical modification. synthinkchemicals.commdpi.com Researchers have explored using Deacetyl Linezolid as a scaffold to create novel Linezolid conjugates through molecular hybridization. nih.govresearchgate.net The goal of this approach is to develop new drug candidates with potentially enhanced properties, such as:

A broader spectrum of activity.

Improved efficacy against resistant strains.

Better cell permeability. nih.gov

In these studies, the amino group of Deacetyl Linezolid is acylated or alkylated with various molecules, including amino acids and other aromatic or alkyl groups, to produce a library of new compounds. mdpi.comnih.gov This positions Deacetyl Linezolid not as a direct prodrug or active metabolite in the traditional sense, but as a key chemical intermediate for the rational design of next-generation oxazolidinone antibiotics. researchgate.netresearchgate.net

Bioactivation Pathways and Prodrug Design Principles

A prodrug is an inactive or less active compound that is metabolized in the body to produce the active drug. This strategy is often employed to improve pharmacological properties such as solubility, stability, or oral bioavailability. nih.govgoogle.com A prominent example within the oxazolidinone class is tedizolid (B1663884) phosphate, a phosphate ester prodrug that is rapidly converted by phosphatases in the body to the active antibiotic, tedizolid. nih.govencyclopedia.pub Tedizolid itself demonstrates greater potency than Linezolid against certain bacterial strains. nih.gov

The primary amine of deacetyl linezolid is a key functional group for potential prodrug strategies. cymitquimica.commdpi.com The fundamental principle would involve attaching a promoiety to this amine, creating a new molecule that is inactive but designed to be cleaved in vivo, regenerating a bioactive analog. Bioactivation would likely rely on endogenous enzymes such as amidases or esterases to hydrolyze the bond connecting the promoiety to the deacetyl linezolid core.

Key prodrug design principles applicable to deacetyl linezolid include:

Enzyme-Targeted Cleavage: Designing the linker between the promoiety and the deacetyl linezolid core to be a substrate for specific, ubiquitous human enzymes. This ensures efficient conversion to the active form.

Improving Physicochemical Properties: A promoiety could be selected to enhance water solubility, which is advantageous for developing intravenous formulations. google.com

Modulating Activity and Resistance: The goal of bioactivation would be to release an analog with high antibacterial potency. Research into Structure-Activity Relationships (SAR) of C5-modified analogs is crucial for determining what the ideal "active drug" released from the prodrug should be. kcl.ac.uk For example, a prodrug could be designed to release a molecule that is more potent than the parent Linezolid against resistant strains. acs.org

While Deacetyl Linezolid itself is largely inactive, its amine group provides the chemical foundation for creating prodrugs that, upon enzymatic activation, could yield potent antibacterial agents.

Structure-Activity Relationship (SAR) Exploration for Deacetylated Analogs

The deacetylated core of Linezolid serves as a versatile starting material for synthesizing new analogs to explore their structure-activity relationships (SAR). nih.govacs.org The C5-aminomethyl group is a critical site for interaction within the bacterial ribosome, and modifications at this position significantly influence antibacterial potency. kcl.ac.uk

Research has focused on N-acylation and N-alkylation of the primary amine on deacetyl linezolid to produce diverse conjugates. mdpi.comnih.gov These studies have provided valuable insights into the types of substituents that can be tolerated or that enhance antibacterial activity.

Key Research Findings:

Aromatic and Heteroaromatic Acyl Groups: Studies involving the attachment of various aromatic and heteroaromatic acids to the deacetyl linezolid amine have shown that these modifications can yield compounds with promising activity against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis. mdpi.com In some cases, the potency of these new analogs exceeded that of the parent Linezolid.

Aliphatic Substituents: The nature of aliphatic groups at the C5 position also plays a crucial role. For instance, replacing the acetyl group with other substituents like methane (B114726) sulfonamide or ethane (B1197151) sulfonamide has been shown to yield compounds with promising activity against Mycobacterium tuberculosis. acs.org

Impact on Resistant Strains: SAR studies are vital for developing oxazolidinones that can overcome resistance mechanisms. Certain modifications at the C5 position have been found to retain activity against Linezolid-resistant strains, including those with the cfr methyltransferase gene. nih.gov For example, analogs with hydroxymethyl or 1,2,3-triazole groups at the C-5 position retained more activity against cfr-positive strains compared to analogs with acetamide substituents. nih.gov

Introduction of Additional Functionalities: Researchers have used deacetyl linezolid to create hybrid molecules, such as coupling it with amino acids or a nitric oxide (NO)-releasing moiety, to potentially enhance cell permeability or introduce synergistic antimicrobial effects. mdpi.comnih.gov

The following table summarizes the antibacterial activity of selected analogs synthesized from deacetyl linezolid, demonstrating the impact of various C5-substituents on potency.

| Compound | C5-Substituent Structure | Modification Type | Target Organism | MIC (μM) | Reference |

|---|---|---|---|---|---|

| Linezolid (Parent) |  | N-Acetyl | S. aureus | - | mdpi.com |

| Compound 5d |  | N-Aromatic Acyl | S. aureus | 4.5 | mdpi.com |

| Compound 5d |  | N-Aromatic Acyl | B. subtilis | 2.25 | mdpi.com |

| Compound 7a |  | N-Heteroaromatic Acyl | P. aeruginosa | 19.98 | mdpi.com |

| Analog R1 |  | N-Sulfonyl | M. tuberculosis H37Rv | 2.14 | acs.org |

| Analog R7 |  | N-Sulfonyl | M. tuberculosis H37Rv | 2.08 | acs.org |

| Analog R4 |  | N-Sulfonyl | M. tuberculosis H37Rv | >1.87 µg/mL | acs.org |

These findings underscore that while deacetyl linezolid is an inactive degradation product, its core structure is a valuable platform for medicinal chemists. By exploring modifications at the primary amine, it is possible to develop new chemical entities with tailored and potentially superior antibacterial profiles. kcl.ac.uk

### 8. Advanced Research and Emerging Methodologies in DeacetylLinezolidTosylateSalt Studies

The study of drug metabolites like Deacetyl linezolid tosylate salt is increasingly benefiting from advanced computational and bioanalytical techniques. These methodologies provide deeper insights into the metabolite's behavior, from target interactions at a molecular level to its broader effects on biological systems. Emerging technologies are also paving the way for more sensitive and precise detection, which is crucial for a comprehensive understanding of its pharmacokinetic profile.

#### 8.1. In Silico Approaches for DeacetylLinezolidTosylateSalt

In silico, or computational, methods have become indispensable in modern drug discovery and development for predicting the properties and interactions of chemical compounds, thereby reducing the time and cost associated with experimental work. nih.gov

##### 8.1.1. Molecular Docking and Dynamics Simulations for Target Interactions

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict and analyze the interaction between a ligand, such as Deacetyl linezolid, and its biological target. frontiersin.orgmdpi.com Docking predicts the preferred orientation of a molecule when bound to a receptor, while MD simulations provide insights into the dynamic nature of this interaction over time, revealing the stability of the complex and key intermolecular forces like hydrogen bonds and salt bridges. nih.govfrontiersin.orgfrontiersin.org

While specific docking studies on Deacetyl linezolid tosylate salt are not extensively published, research on the parent drug, Linezolid, and its analogues provides a framework for how these methods are applied. For instance, docking studies on Linezolid analogues with the bacterial 50S ribosomal subunit have been used to understand molecular interactions within the peptidyl-transferase center. bohrium.commdpi.com Such studies have successfully validated the enhanced binding affinities of novel oxazolidinones compared to Linezolid. mdpi.com In one study, MD simulations were conducted for 50 nanoseconds to confirm the binding stability of new conjugates with the ribosomal peptidyl-transferase. mdpi.com Another study used MD simulations to identify a non-canonical binding site for Linezolid on the E. coli ribosome. mdpi.com More recently, in silico screening and MD simulations were used to identify potential host protein targets for Linezolid metabolites, pinpointing DNA topoisomerase 2-α (TOP2A) and 2-β (TOP2B) as biologically relevant targets for the metabolite PNU142586. nih.gov This highlights that metabolites can have their own distinct biological targets.

MD simulations are also valuable for understanding the behavior of the drug in its salt form, such as the tosylate salt. Simulations can model the dissociation of the salt in an aqueous environment and the interactions between the drug cation, the tosylate anion, and surrounding water molecules, which can influence solubility and stability. nih.gov

| Technique | Target/System | Software/Force Field | Key Findings/Application | Reference |

|---|---|---|---|---|

| Molecular Docking | Ribosomal Peptidyl-Transferase (3DLL) | Not Specified | Predicted enhanced binding affinities of novel oxazolidinone-sulphonamide conjugates compared to Linezolid. | mdpi.com |

| Molecular Dynamics (MD) | Ribosomal Peptidyl-Transferase (3DLL) | GROMACS / CHARMM27 | Confirmed the binding stability of potent conjugates with the target receptor over a 50 ns simulation. | mdpi.com |

| Molecular Dynamics (MD) | E. coli Ribosome | Not Specified | Identified a probable non-canonical binding site for Linezolid, explaining context-dependent protein synthesis inhibition. | mdpi.com |

| Targeted Docking & MD | TOP2A ATPase domain | AutoDock Vina | Assessed the stability of the complex between the TOP2A domain and Linezolid metabolites, identifying PNU142586 as forming a stable complex. | nih.gov |

| Molecular Dynamics (MD) | Model Lipid Bilayer | Not Specified | Investigated the impact of permeation enhancers (including sodium salts) on membrane structure, relevant for drug delivery. | nih.gov |

##### 8.1.2. Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Effects

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that correlates the chemical structure of compounds with their biological activity. tandfonline.com By developing mathematical models based on physicochemical properties and structural features (descriptors), QSAR can predict the activity of new, untested compounds. tandfonline.com This approach is a cornerstone of modern drug design. frontiersin.org

The development of QSAR models for oxazolidinones dates back to the late 1990s. An early 3D-QSAR study used Comparative Molecular Field Analysis (CoMFA) to model the activity of oxazolidinones against methicillin-resistant Staphylococcus aureus (MRSA), finding a strong correlation with steric, electrostatic, and lipophilic factors. nih.govnih.gov Subsequent studies have employed various techniques, including genetic function algorithms and artificial neural networks (ANN), to build more complex and predictive models. tandfonline.comnih.gov One study involving 118 oxazolidinone derivatives demonstrated that a non-linear ANN model outperformed linear models in predictive ability. tandfonline.com These models are crucial for optimizing the oxazolidinone scaffold to enhance potency and improve properties. researchgate.netacs.org

While no specific QSAR models for Deacetyl linezolid tosylate salt have been published, the established methodologies for the oxazolidinone class could be readily applied. Such models would be instrumental in predicting its biological effects and guiding the synthesis of novel analogues with potentially improved characteristics.

#### 8.2. Application of Omics Technologies to Metabolite Research (Preclinical Focus)

Omics technologies, such as metabolomics and proteomics, provide a system-wide view of the molecular changes in an organism in response to a drug, offering deep insights into its mechanism of action and metabolic fate.

##### 8.2.1. Metabolomics Profiling in Preclinical Models

Metabolomics is the comprehensive study of small molecules (metabolites) within a biological system. In preclinical research, it is used to identify metabolic changes in response to drug administration, providing a snapshot of the physiological state. researchgate.netmdpi.com Studies on Linezolid in animal models have utilized metabolomics to understand its systemic effects.

In a study using a Drosophila melanogaster model of sepsis, Nuclear Magnetic Resonance (NMR) spectroscopy was used to determine metabolite profiles after treatment with Linezolid. researchgate.net Sepsis survivors treated with the drug showed a distinct metabolic signature characterized by decreased levels of glucose, maltose, tyrosine, beta-alanine, acetate, glutamine, and succinate, indicating significant alterations in carbohydrate and amino acid metabolism. researchgate.net

| Metabolite | Observed Change | Associated Pathway | Reference |

|---|---|---|---|

| Glucose | Decreased | Carbohydrate Metabolism | researchgate.net |

| Maltose | Decreased | Carbohydrate Metabolism | researchgate.net |

| Tyrosine | Decreased | Amino Acid Metabolism | researchgate.net |

| Beta-alanine | Decreased | Amino Acid Metabolism | researchgate.net |

| Acetate | Decreased | Energy Metabolism | researchgate.net |

| Glutamine | Decreased | Amino Acid Metabolism | researchgate.net |

| Succinate | Decreased | TCA Cycle / Energy Metabolism | researchgate.net |

A recent study combined proteomics and metabolomics to examine the response of Staphylococcus aureus to Linezolid. nih.gov The results showed significant fluctuations in amino acid biosynthesis and the TCA cycle, and also revealed that Linezolid disrupts nucleotide metabolism, particularly pyrimidine (B1678525) pathways. nih.gov These preclinical findings demonstrate the power of metabolomics to uncover systemic metabolic responses to Linezolid, which are relevant for understanding the broader biological context of its metabolites, including Deacetyl linezolid.

##### 8.2.2. Proteomics Approaches to Identify Metabolizing Enzymes

Proteomics, the large-scale study of proteins, is a critical tool for identifying the specific enzymes responsible for drug metabolism. mdpi.com Liquid chromatography-tandem mass spectrometry (LC-MS/MS)-based proteomics is a powerful method for identifying and quantifying proteins in biological samples, outperforming older techniques. mdpi.comnih.gov

For many years, the precise enzymes involved in the oxidative metabolism of Linezolid were not fully known. researchgate.net A landmark investigation using recombinant human cytochrome P450 (CYP) enzymes—a proteomics-based approach—revealed that CYP2J2, CYP4F2, and CYP1B1 catalyzed the metabolism of Linezolid. researchgate.net Further experiments with selective inhibitors in human liver microsomes suggested that CYP2J2 and CYP4F2 are the primary contributors, each accounting for about 50% of the hepatic metabolism. researchgate.net This discovery was significant as these are not enzymes commonly associated with drug interactions. researchgate.net

Proteomics is also used to study mechanisms of antibiotic resistance. A combined proteomic and transcriptomic screening of Linezolid-resistant Streptococcus pneumoniae revealed an overexpression of several glycolytic proteins and other enzymes involved in sugar metabolism. frontiersin.org Similarly, a quantitative proteomics analysis of Linezolid-resistant Enterococcus faecalis identified 14 significantly up-regulated and 6 down-regulated proteins compared to susceptible strains, providing insights into resistance mechanisms. frontiersin.org

| Enzyme | Estimated Contribution to Hepatic Metabolism | Method of Identification | Reference |

|---|---|---|---|

| CYP2J2 | ~50% | Incubation with recombinant human P450s and selective inhibitors | researchgate.net |

| CYP4F2 | ~50% | Incubation with recombinant human P450s and selective inhibitors | researchgate.net |

| CYP1B1 | Minor contributor | Incubation with recombinant human P450s | researchgate.net |

| CYP2C8 | Minor contributor | Incubation with recombinant human P450s | researchgate.net |

| CYP2D6 | Minor contributor | Incubation with recombinant human P450s | researchgate.net |

| CYP3A4 | Minor contributor | Incubation with recombinant human P450s | researchgate.net |

#### 8.3. Future Directions in Analytical Technology for Trace Metabolite Detection

The ability to detect and quantify drug metabolites at very low (trace) concentrations in complex biological matrices is essential for comprehensive pharmacokinetic studies. Analytical technology is continuously evolving to meet the demand for higher sensitivity, specificity, and throughput. researchgate.nettechnologynetworks.com

The standard for quantifying Linezolid and its metabolites, including the deacetylated form (PNU-142300), has shifted from High-Performance Liquid Chromatography (HPLC) to more advanced techniques like Ultra-High-Performance Liquid Chromatography coupled with tandem mass spectrometry (UPLC-MS/MS). rsc.orgpsu.eduasm.org These methods offer superior resolution, speed, and sensitivity. rsc.org For instance, a validated LC-MS/MS method for simultaneously quantifying Linezolid and its two major metabolites (PNU-142300 and PNU-142586) in human serum has been successfully applied in clinical studies of patients with renal impairment. asm.org

Future advancements are focused on overcoming current limitations in trace analysis. worldpharmatoday.com Key directions include:

These technological advancements will enable more precise characterization of the full metabolic profile of drugs like Linezolid, including the detection and quantification of trace metabolites like Deacetyl linezolid tosylate salt under various physiological conditions.

| Technique | Matrix | Analyte(s) | Linear Range / LOQ | Reference |

|---|---|---|---|---|

| HPLC-MS-MS | Human Plasma | Linezolid, PNU-142586, PNU-142300 | 0.0054-53.6 µg/mL (Linezolid) / 0.0049-4.9 µg/mL (PNU-142300) | psu.edu |

| LC-MS/MS | Human Serum | Linezolid, PNU-142300, PNU-142586 | Precision and accuracy within 15% (LOQ not specified) | asm.org |

| LC-APCI-MS/MS | Linezolid API | 3,4-difluoronitrobenzene (impurity) | LOQ of 5 ng/mL (0.83 µg/g) | mdpi.comresearcher.life |

Compound List

| Compound Name | Mentioned In Section(s) |

|---|---|

| Deacetyl linezolid tosylate salt | 8, 8.1, 8.1.1, 8.1.2, 8.2.1, 8.3 |

| Linezolid | 8.1.1, 8.1.2, 8.2.1, 8.2.2, 8.3 |

| PNU-142300 (Deacetyl linezolid) | 8.2.2, 8.3 |

| PNU-142586 | 8.1.1, 8.3 |

| DNA topoisomerase 2-α (TOP2A) | 8.1.1 |

| DNA topoisomerase 2-β (TOP2B) | 8.1.1 |

| Glucose | 8.2.1 |

| Maltose | 8.2.1 |

| Tyrosine | 8.2.1 |

| Beta-alanine | 8.2.1 |

| Acetate | 8.2.1 |

| Glutamine | 8.2.1 |

| Succinate | 8.2.1 |

| CYP2J2 | 8.2.2 |

| CYP4F2 | 8.2.2 |

| CYP1B1 | 8.2.2 |

| CYP2C8 | 8.2.2 |

| CYP2D6 | 8.2.2 |

| CYP3A4 | 8.2.2 |

| 3,4-difluoronitrobenzene | 8.3 |

Advanced Research and Emerging Methodologies in Deacetyllinezolidtosylatesalt Studies

Green Chemistry Principles in DeacetylLinezolid Synthesis and Analysis

The pharmaceutical industry is increasingly adopting the principles of green chemistry to mitigate its environmental impact, driven by both regulatory pressure and a growing sense of corporate responsibility. news-medical.netpharmafeatures.com Green chemistry is a framework of twelve principles aimed at designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. solubilityofthings.comrroij.com These principles are being applied across the entire lifecycle of pharmaceutical products, from synthesis to analysis. news-medical.netcore.ac.uk For complex synthetic antibiotics like Linezolid (B1675486) and its derivatives, such as Deacetyl-linezolid tosylate salt, integrating green chemistry offers substantial benefits, including waste prevention, improved energy efficiency, and enhanced safety. wikipedia.orgpmarketresearch.com Deacetyl-linezolid is a primary metabolite of Linezolid, and the green chemistry principles applied to the parent compound's synthesis and analysis are directly relevant to this important derivative. nih.govmdpi.com